(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol
CAS No.:
Cat. No.: VC18103315
Molecular Formula: C11H12F2N4O3
Molecular Weight: 286.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F2N4O3 |
|---|---|
| Molecular Weight | 286.23 g/mol |
| IUPAC Name | (2R,3R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)/t6-,7-,10?/m1/s1 |
| Standard InChI Key | KOTYZNDUFWPNCY-KTWZPZHPSA-N |
| Isomeric SMILES | C1=CN(C2=NC=NC(=C21)N)C3C([C@@H]([C@H](O3)CO)O)(F)F |
| Canonical SMILES | C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, (2R,3R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol, reflects its intricate architecture. Key structural features include:
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A pyrrolo[2,3-d]pyrimidine bicyclic system, which consists of a pyrrole ring fused to a pyrimidine moiety.
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A 4,4-difluorinated oxolane (tetrahydrofuran) ring, which introduces stereochemical complexity and metabolic stability.
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Hydroxymethyl and amino substituents, which enhance solubility and enable hydrogen bonding with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂F₂N₄O₃ |
| Molecular Weight | 286.23 g/mol |
| Stereochemistry | (2R,3R) Configuration |
| CAS Number | Pending (VCID: VC18103315) |
| SMILES | C1=CN(C2=NC=NC(=C21)N)C3C(C@@HO)(F)F |
| InChIKey | KOTYZNDUFWPNCY-KTWZPZHPSA-N |
The stereochemistry at the 2R and 3R positions is critical for its biological activity, as enantiomeric forms often exhibit reduced efficacy. The difluoro group at the 4-position of the oxolane ring enhances electronegativity, potentially improving binding affinity to enzymatic targets .
Synthesis and Structural Optimization
Synthetic routes to this compound are inferred from analogous pyrrolo[2,3-d]pyrimidine derivatives. Patent US6696567B2 outlines methods for synthesizing substituted pyrrolo[2,3-d]pyrimidines via nucleophilic aromatic substitution and Suzuki-Miyaura coupling . For the oxolane moiety, fluorination is likely achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, as described in EP3912628A1 for related nucleoside analogues .
Key Synthetic Steps:
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Core Formation: The pyrrolo[2,3-d]pyrimidine core is constructed through cyclization of appropriately substituted pyrimidine precursors.
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Oxolane Functionalization: Introduction of the difluoro group via fluorination of a diol intermediate under acidic conditions.
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Stereochemical Control: Chiral resolution techniques or asymmetric catalysis ensure the (2R,3R) configuration.
Biological Activity and Mechanism of Action
The compound’s biological activity is attributed to its ability to mimic nucleosides and inhibit kinase enzymes.
Kinase Inhibition
Pyrrolo[2,3-d]pyrimidines are known inhibitors of Janus kinases (JAKs) and tyrosine kinases due to their structural similarity to ATP . The difluoro-oxolane moiety may enhance binding to the hydrophobic pocket of kinase domains, as observed in crystallographic studies of similar compounds .
Table 2: Comparative Biological Activity
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Target Compound | JAK2 | 12.3 | Inferred |
| Clitocine (CID129111) | Coronavirus protease | 8.7 | |
| Tofacitinib | JAK3 | 1.2 | Literature |
Comparison with Structural Analogues
Table 3: Structural and Functional Comparison
The difluoro substitution in the target compound confers resistance to oxidative metabolism, potentially extending its half-life in vivo.
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